

Profluralin: A Technical Guide to a Dinitroaniline Herbicide

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Compound of Interest

Compound Name: **Profluralin**

Cat. No.: **B1679168**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Profluralin**, a pre-emergent herbicide belonging to the dinitroaniline family. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visualizations of its biochemical pathway and experimental workflows.

Core Concepts: The Dinitroaniline Family

Profluralin is a member of the dinitroaniline class of herbicides, a group of compounds widely used for the pre-emergent control of annual grasses and some broadleaf weeds in various crops.^{[1][2][3]} Other notable members of this family include trifluralin, pendimethalin, and oryzalin.^{[1][4]} The core chemical structure of these herbicides is a dinitroaniline moiety, and they are known for their specific mode of action targeting microtubule formation in plants.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary herbicidal activity of **Profluralin** and other dinitroanilines stems from their ability to inhibit microtubule formation. They achieve this by binding to tubulin, the protein subunit that polymerizes to form microtubules. This binding disrupts the assembly of microtubules, which are crucial for various cellular processes in plants, including:

- **Cell Division:** Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during mitosis. By inhibiting microtubule formation, dinitroanilines halt cell division in the root and shoot meristems of germinating weeds.
- **Cell Elongation:** Cortical microtubules play a vital role in guiding the deposition of cellulose microfibrils in the cell wall, which in turn dictates the direction of cell expansion. Disruption of these microtubules leads to abnormal cell swelling and inhibits root and shoot elongation.

This targeted action on tubulin in plants provides a degree of selectivity, as animal tubulin is less susceptible to the effects of dinitroaniline herbicides.

Quantitative Data

The following tables summarize key quantitative data for **Profluralin** and the closely related dinitroaniline herbicide, Trifluralin.

Table 1: Physicochemical and Toxicological Properties of **Profluralin**

Property	Value
Chemical Formula	<chem>C14H16F3N3O4</chem>
Molar Mass	347.29 g/mol
Appearance	Yellow-orange solid
Melting Point	32-36 °C
Water Solubility	0.1 ppm
Vapor Pressure	8.4 mPa
Oral LD ₅₀ (Rat)	10,000 mg/kg

Source:

Table 2: Soil Degradation of **Profluralin**

Soil Type	Condition	Degradation after 4 Months
Cecil loamy sand	Aerobic	86%
Cecil loamy sand	Anaerobic	72%

Source:

Table 3: Efficacy of the Dinitroaniline Herbicide Trifluralin on Various Weed Species

Weed Species	Common Name	Control Efficacy
Setaria viridis	Green Foxtail	92-98%
Echinochloa crus-galli	Barnyardgrass	96-100%
Amaranthus retroflexus	Redroot Pigweed	89-95%
Chenopodium album	Common Lambsquarters	90-97%
Abutilon theophrasti	Velvetleaf	6-12%
Ambrosia artemisiifolia	Common Ragweed	5-18%

Note: Data for Trifluralin is provided as a representative example of dinitroaniline efficacy.

Source:

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental for demonstrating the direct inhibitory effect of compounds like **Profluralin** on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase.

Methodology:

- Reagent Preparation:

- Prepare a stock solution of purified tubulin (e.g., from bovine brain) in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
- Prepare a stock solution of GTP (100 mM).
- Prepare a stock solution of the test compound (**Profluralin**) and positive/negative controls (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) in an appropriate solvent (e.g., DMSO).

- Assay Setup:

- On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain the tubulin solution, GTP (final concentration 1 mM), and the test compound at various concentrations.
- Include control wells with vehicle (solvent) only and with known microtubule inhibitors/stabilizers.

- Data Acquisition:

- Transfer the plate to a temperature-controlled microplate reader pre-warmed to 37°C to initiate polymerization.
- Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60-90 minutes).

- Data Analysis:

- Plot the absorbance (turbidity) versus time for each condition.
- Analyze the kinetic curves to determine parameters such as the initial rate of polymerization (V_{max}), the lag time, and the maximum polymer mass.
- Calculate the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.

Source:

Immunofluorescence Microscopy of Plant Cell Microtubules

This technique allows for the direct visualization of the effects of herbicides on the microtubule cytoskeleton within plant cells.

Principle: Antibodies specific to tubulin are used to label the microtubule network within fixed and permeabilized plant cells. A secondary antibody conjugated to a fluorescent dye allows for visualization using a fluorescence microscope.

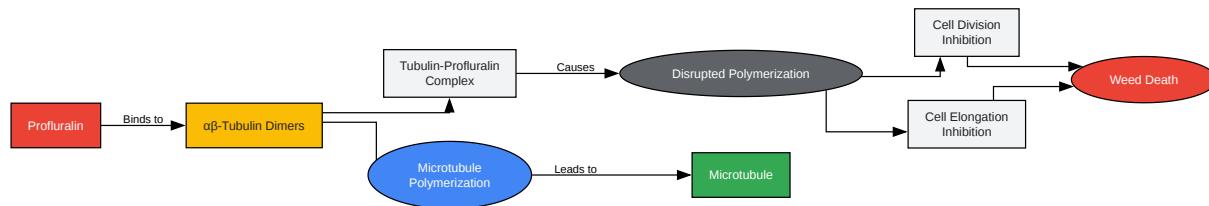
Methodology:

- Plant Material and Treatment:
 - Grow plant seedlings (e.g., *Arabidopsis thaliana*) or cell cultures.
 - Treat the plant material with the desired concentration of **Profluralin** for a specified duration. Include an untreated control.
- Fixation and Permeabilization:
 - Fix the plant cells in a suitable fixative (e.g., paraformaldehyde and glutaraldehyde in a microtubule-stabilizing buffer).
 - Digest the cell walls using a mixture of enzymes (e.g., cellulase and pectinase).
 - Permeabilize the cell membranes with a detergent (e.g., Triton X-100).
- Immunolabeling:
 - Incubate the cells with a primary antibody against α -tubulin.
 - Wash the cells to remove unbound primary antibody.
 - Incubate the cells with a secondary antibody conjugated to a fluorescent probe (e.g., FITC or Alexa Fluor 488).

- Wash the cells to remove unbound secondary antibody.
- Microscopy and Image Analysis:
 - Mount the cells on a microscope slide with an anti-fade mounting medium.
 - Observe the microtubule structures using a confocal or epifluorescence microscope.
 - Capture images and analyze the effects of the herbicide on microtubule organization, density, and orientation compared to the control.

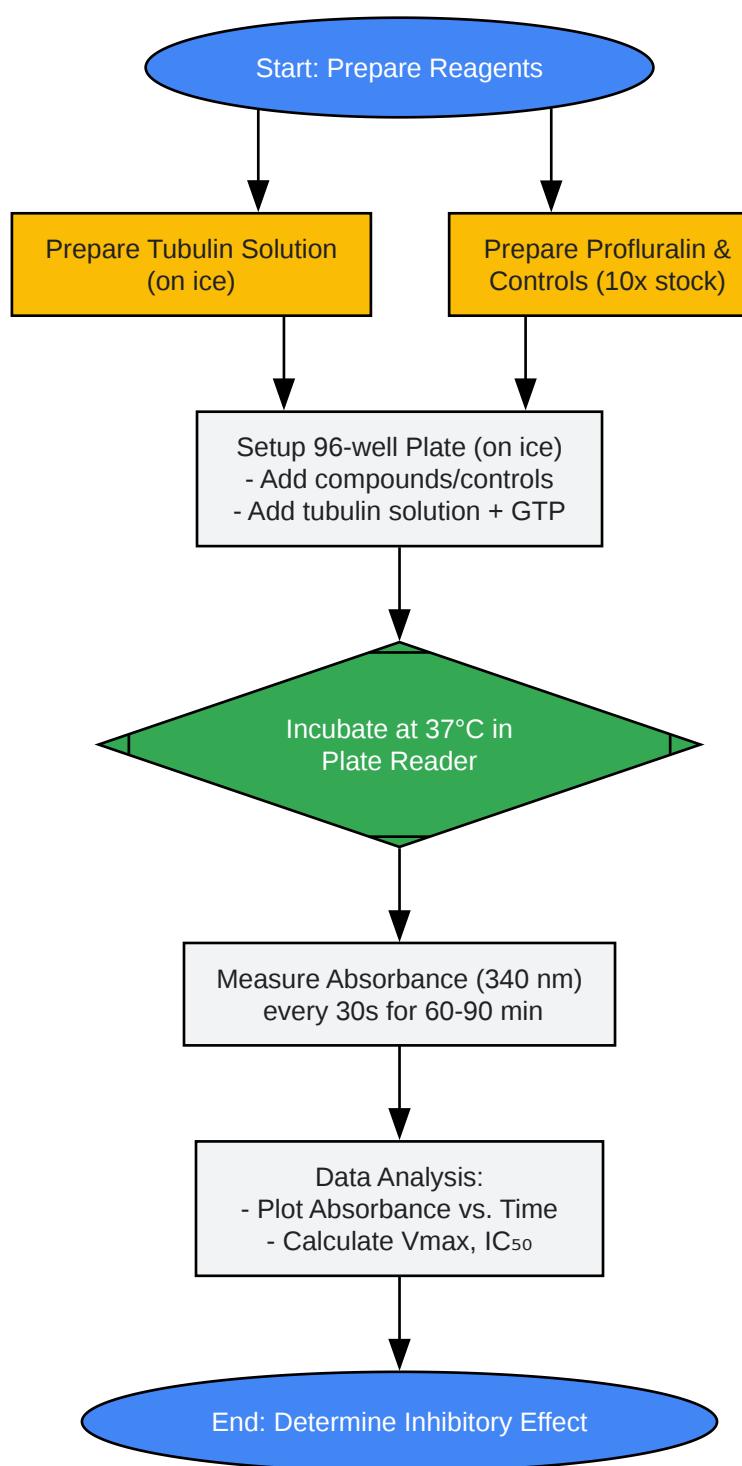
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Visualizations



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Caption: Mechanism of action of **Profluralin**.



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Caption: Experimental workflow for a tubulin polymerization assay.

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